molecular formula C10H10N2O3 B14574691 Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 61354-74-3

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14574691
CAS No.: 61354-74-3
M. Wt: 206.20 g/mol
InChI Key: BQRDHNTXVKBIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that combines a furan ring and a pyrazole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde derivatives. The reaction is often carried out in the presence of a catalyst such as EDC∙HCl and HOBt, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The methyl ester group can be substituted with other functional groups to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried

Properties

CAS No.

61354-74-3

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-12-6-7(8-4-3-5-15-8)9(11-12)10(13)14-2/h3-6H,1-2H3

InChI Key

BQRDHNTXVKBIEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.